molecular formula C14H20FNO6S B2685414 3-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 2309190-17-6

3-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2685414
CAS No.: 2309190-17-6
M. Wt: 349.37
InChI Key: BZCGWEFJBKFGIL-UHFFFAOYSA-N
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Description

3-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H20FNO6S and its molecular weight is 349.37. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research has explored the use of certain piperidine derivatives as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption and corrosion inhibition properties, providing insights into their effectiveness and potential applications in protecting metals from corrosion (Kaya et al., 2016).

Electrophilic Fluorination

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide has been introduced as a novel electrophilic fluorinating reagent, demonstrating the ability to improve the enantioselectivity of products in fluorination reactions. This development could have significant implications for the synthesis of fluorinated organic compounds, including pharmaceuticals and agrochemicals (Yasui et al., 2011).

Photodynamic Therapy

A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their potential in photodynamic therapy (PDT) for cancer treatment. These compounds show promising photophysical and photochemical properties, including high singlet oxygen quantum yields, making them suitable candidates for PDT applications (Pişkin et al., 2020).

COX-2 Inhibition

The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have identified compounds with significant potency and selectivity as cyclooxygenase-2 (COX-2) inhibitors. This research highlights the potential of these compounds in developing new treatments for conditions related to COX-2, such as inflammation and pain (Hashimoto et al., 2002).

Crystal Structure Analysis

Studies on the crystal structures of methoxy-N-(methylphenyl)benzenesulfonamide derivatives have provided valuable insights into their supramolecular architectures. Understanding these structures is crucial for the development of new materials and drugs (Rodrigues et al., 2015).

Properties

IUPAC Name

3-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO6S/c1-20-13-3-2-11(8-12(13)15)23(18,19)16-9-14(22-7-5-17)4-6-21-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCGWEFJBKFGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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